molecular formula C9H9ClN2O B3310076 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one CAS No. 944902-33-4

4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one

Cat. No. B3310076
M. Wt: 196.63 g/mol
InChI Key: PQEIAONFSQWRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives that have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism Of Action

The exact mechanism of action of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that the anticancer activity of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one may be due to its ability to interfere with DNA replication and induce cell death.

Biochemical And Physiological Effects

Studies have shown that 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one exhibits a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity by inhibiting the replication of influenza virus and hepatitis C virus. These findings suggest that 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one has the potential to be developed into a novel therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one in lab experiments is its high purity and stability. This compound can be easily synthesized using a simple and efficient method, making it a suitable choice for large-scale production. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular and molecular processes.
However, one of the limitations of using 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This information could help to optimize the design of new derivatives with improved activity and selectivity.
Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one in vivo. This information could help to determine the optimal dosing regimen and potential toxicity of this compound in animal models.
Finally, the potential therapeutic applications of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one should be further explored. This compound has shown promising activity against cancer, viral infections, and inflammatory diseases, and may have potential as a novel therapeutic agent. Therefore, further studies are needed to evaluate its efficacy and safety in preclinical and clinical settings.

Scientific Research Applications

4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess antiviral activity against influenza virus and hepatitis C virus. Furthermore, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. These findings suggest that 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one has the potential to be developed into a novel therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.

properties

IUPAC Name

4-chloro-2-methyl-7,8-dihydro-5H-quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-5-11-8-3-2-6(13)4-7(8)9(10)12-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIAONFSQWRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CC(=O)CC2)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717057
Record name 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one

CAS RN

944902-33-4
Record name 4-Chloro-7,8-dihydro-2-methyl-6(5H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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